tert-butyl (tert-butyldimethylsilyl)glyoxylate CAS 852447-17-7 properties
tert-butyl (tert-butyldimethylsilyl)glyoxylate CAS 852447-17-7 properties
Topic: tert-Butyl (tert-butyldimethylsilyl)glyoxylate (CAS 852447-17-7) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
A Modular Linchpin for the Synthesis of Complex -Hydroxy Acid Derivatives
Executive Summary
tert-Butyl (tert-butyldimethylsilyl)glyoxylate (CAS 852447-17-7) is a specialized organosilicon reagent that has emerged as a powerful "conjunctive" synthon in modern organic synthesis. Developed primarily by the laboratory of Jeffrey S. Johnson at the University of North Carolina, this compound enables the rapid assembly of highly substituted glycolic acid derivatives—scaffolds ubiquitous in bioactive natural products and pharmaceutical candidates.
Unlike standard glyoxylates, this reagent features an acyl silane moiety that unlocks unique reactivity patterns. Upon nucleophilic attack, it undergoes a [1,2]-Brook rearrangement , effectively inverting the polarity of the central carbon from electrophilic to nucleophilic. This "ambidextrous" reactivity allows for one-pot, multicomponent coupling reactions that build molecular complexity with high atom economy.
Chemical Identity & Physical Properties[2][3][4][5][6]
This reagent is an acyl silane , specifically an
| Property | Data |
| CAS Number | 852447-17-7 |
| IUPAC Name | tert-Butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate |
| Molecular Formula | |
| Molecular Weight | 244.40 g/mol |
| Appearance | Yellow liquid (Oil) |
| Density | ~0.920 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Soluble in common organic solvents ( |
| Stability | Moisture sensitive; store under inert atmosphere (Argon/Nitrogen) at -20 °C. |
Synthetic Utility: The "Ambidextrous" Mechanism
The core value of tert-butyl (tert-butyldimethylsilyl)glyoxylate lies in its ability to facilitate Tandem Nucleophilic Addition / Brook Rearrangement / Electrophilic Trapping sequences.
The Mechanism
-
Electrophilic Phase: A nucleophile (
) attacks the ketone carbonyl (acyl silane), forming a tetrahedral alkoxide intermediate. -
Brook Rearrangement: The silyl group migrates from carbon to oxygen (
) due to the high affinity of silicon for oxygen. This generates a carbanion (specifically, a stabilized enolate). -
Nucleophilic Phase: This newly formed enolate acts as a nucleophile, attacking a second electrophile (
) (e.g., an aldehyde, ketone, or imine).
This sequence transforms the reagent from an electrophile to a nucleophile in a single pot, acting as a linchpin that connects two other fragments.
Visualization of Reaction Pathway
Caption: The "Ambidextrous" reactivity cycle: The reagent accepts a nucleophile, rearranges, and then traps an electrophile.[1][2][3]
Key Applications in Drug Development
Multicomponent Coupling (The 3-Component Reaction)
Researchers utilize this reagent to synthesize complex
-
Nucleophiles: Grignard reagents, organolithiums, vinyl metallics.
-
Electrophiles: Aldehydes (Aldol-type trapping), halides, or protons.
-
Outcome: Rapid access to racemic or diastereoselective glycolic acid backbones, common in metalloprotease inhibitors and antibiotics.
Catalytic Enantioselective Synthesis
Recent advancements have coupled this reagent with chiral catalysts (e.g., chiral organocatalysts or metallo-catalysts) to control the stereochemistry of the final quaternary center, a critical requirement for pharmaceutical intermediates.
Heterocycle Synthesis
By utilizing bifunctional nucleophiles or electrophiles, the silyl glyoxylate can trigger cascade reactions that close rings, forming lactones or substituted furans.
Experimental Protocol: Preparation of the Reagent
While commercially available, the reagent is often synthesized in-house to ensure freshness and purity. The following protocol is adapted from Organic Syntheses (Johnson et al.).
Methodology: Oxidation of Silyl Diazoacetate
Prerequisites:
-
Safety: Work in a fume hood. Diazo compounds are potentially explosive; handle with care behind a blast shield.
-
Atmosphere: Argon or Nitrogen.[4]
Step-by-Step Protocol:
-
Precursor Synthesis (Silylation):
-
Charge a flame-dried flask with tert-butyl diazoacetate (1.0 equiv) and anhydrous diethyl ether.
-
Cool to -30 °C.[4]
-
Add Hunig's Base (DIPEA) (1.2 equiv).
-
Dropwise add TBSOTf (tert-butyldimethylsilyl triflate) (1.2 equiv).[4]
-
Stir at -25 °C for 24 hours.
-
Workup: Filter through Celite, concentrate to yield tert-butyl (tert-butyldimethylsilyl)diazoacetate .[4]
-
-
Oxidation (The Key Step):
-
Dissolve the crude silyl diazoacetate in Dichloromethane (DCM) .
-
Cool to 0 °C.
-
Add Oxone® (potassium peroxymonosulfate) (1.85 equiv) buffered with water (biphasic system).
-
Stir vigorously (mechanical stirring recommended) for ~2 hours. Monitor by TLC (disappearance of yellow diazo spot).[4]
-
Purification: Separate layers, dry organics (
), concentrate, and purify via flash chromatography (Silica gel, 9:1 Petroleum Ether/Ether).
-
Yield: Typically 45–50% over two steps.
Caption: Two-step synthesis route from tert-butyl diazoacetate via silylation and oxidative cleavage.[4]
Handling, Stability, and Safety
Storage & Stability
-
Temperature: Store at -20 °C (Freezer).
-
Atmosphere: The compound is sensitive to moisture. Store under Argon or Nitrogen .
-
Volatility: It is moderately volatile.[4] Avoid prolonged exposure to high vacuum during concentration; use a controlled rotary evaporator bath (< 20 °C).
Safety Profile
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of as organic hazardous waste.
References
-
Boyce, G. R.; Greszler, S. N.; Johnson, J. S., et al. (2012).[5][6] "Silyl Glyoxylates.[7][4][5][6][8][9] Conception and Realization of Flexible Conjunctive Reagents for Multicomponent Coupling." The Journal of Organic Chemistry, 77(10), 4503–4515.[5] Link
-
Greszler, S. N.; Johnson, J. S. (2009).[8] "Catalytic Redox-Initiated Glycolate Aldol Additions of Silyl Glyoxylates." Organic Letters, 11(4), 827–830. Link
-
Boyce, G. R.; Johnson, J. S. (2010). "tert-Butyl tert-Butyldimethylsilylglyoxylate."[10][7][4][9] Organic Syntheses, 87, 315. Link
-
PubChem Database. "tert-Butyl (tert-butyldimethylsilyl)glyoxylate (CID 11622880)."[10] National Center for Biotechnology Information. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rhodium-Catalyzed Asymmetric Arylation-Induced Glycolate Aldol Additions of Silyl Glyoxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl Glyoxylates. Conception and Realization of Flexible Conjunctive Reagents for Multicomponent Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Silyl glyoxylates. Conception and realization of flexible conjunctive reagents for multicomponent coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl (tert-butyldimethylsilyl)glyoxylate 97 852447-17-7 [sigmaaldrich.cn]
- 8. Catalytic redox-initiated glycolate aldol additions of silyl glyoxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl (tert-butyldimethylsilyl)glyoxylate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Tert-butyl (tert-butyldimethylsilyl)glyoxylate | C12H24O3Si | CID 11622880 - PubChem [pubchem.ncbi.nlm.nih.gov]
